molecular formula C10H12Br2O B1580580 2,6-Dibromo-4-tert-butylphenol CAS No. 98-22-6

2,6-Dibromo-4-tert-butylphenol

Cat. No.: B1580580
CAS No.: 98-22-6
M. Wt: 308.01 g/mol
InChI Key: RZYQECXFRLRRJY-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-tert-butylphenol is an organic compound with the molecular formula C10H12Br2O. It is a brominated phenol derivative, characterized by the presence of two bromine atoms at the 2 and 6 positions and a tert-butyl group at the 4 position on the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dibromo-4-tert-butylphenol can be synthesized through the bromination of 4-tert-butylphenol. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-tert-butylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding phenol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Products include various substituted phenols.

    Oxidation: Products include quinones and other oxidized phenolic compounds.

    Reduction: Products include dehalogenated phenols.

Scientific Research Applications

2,6-Dibromo-4-tert-butylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dibromo-4-tert-butylphenol involves its interaction with various molecular targets. The bromine atoms and the phenolic group play crucial roles in its reactivity. The compound can act as a radical scavenger, inhibiting oxidative processes by donating hydrogen atoms. This mechanism is particularly relevant in its antioxidant activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-methylphenol
  • 2,6-Dibromo-4-chlorophenol
  • 2,6-Dibromo-4-fluorophenol
  • 2,4,6-Tribromophenol

Uniqueness

2,6-Dibromo-4-tert-butylphenol is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and stability. This structural feature distinguishes it from other brominated phenols and contributes to its specific applications in various fields .

Properties

IUPAC Name

2,6-dibromo-4-tert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYQECXFRLRRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291261
Record name 2,6-Dibromo-4-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98-22-6
Record name 2,6-Dibromo-4-tert-butylphenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74538
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dibromo-4-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,6-Dibromo-4-tert-butylphenol act as a ligand in the synthesis of organoantimony compounds?

A1: this compound functions as an aroxide ligand in these reactions. [, ] The phenolic hydrogen is removed, likely by tert-butylhydroperoxide, forming a negatively charged oxygen atom. This oxygen then forms a coordinate bond with the antimony atom, creating an antimony aroxide complex. [] The bulky bromine and tert-butyl substituents on the phenol likely influence the reactivity and stability of the resulting complexes.

Q2: What structural insights were obtained from the crystal structures of the μ-oxo-bis[(aroxy)triarylantimony] complexes containing this compound?

A2: X-ray crystallography of μ-oxo-bis[triphenyl(2,6-dibromo-4-tert-butylphenoxo)аntimony] revealed key structural features: []

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